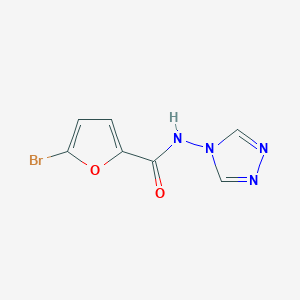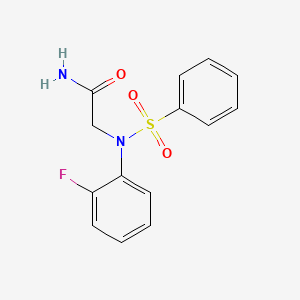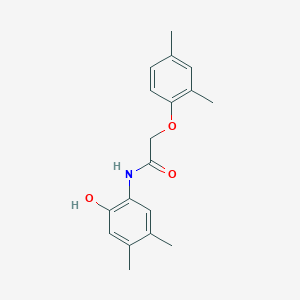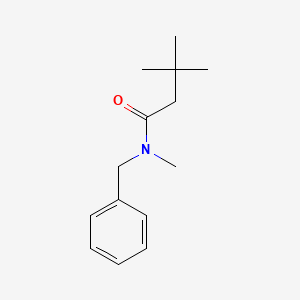
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical drug. This compound belongs to the family of N-alkylated acetamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is not fully understood. However, it has been proposed that 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may exert its antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and play a role in cancer cell invasion and metastasis. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized with high purity and yield. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to exhibit low toxicity in animal models. However, one limitation of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide. One area of research is the development of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide and its potential as a therapeutic agent for various diseases. Additionally, the use of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl acetate in the presence of sodium hydride. The product is then purified through recrystallization. This method has been reported to yield 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been studied extensively for its potential as a pharmaceutical drug. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species in vitro.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16-13(17)9-18-12-7-6-10(8-11(12)15)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVJHLIKGUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)








![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)